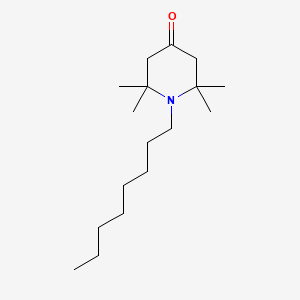
2-(Hydroxyimino)cyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)cyclooctan-1-one is an organic compound characterized by a cyclooctane ring with a hydroxyimino group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)cyclooctan-1-one typically involves the reaction of cyclooctanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)cyclooctan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)cyclooctan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanone: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Cyclohexanone oxime: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
Cyclooctanone oxime: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness
2-(Hydroxyimino)cyclooctan-1-one is unique due to its eight-membered ring structure combined with the hydroxyimino group. This combination provides distinct chemical reactivity and potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50911-11-0 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-hydroxyiminocyclooctan-1-one |
InChI |
InChI=1S/C8H13NO2/c10-8-6-4-2-1-3-5-7(8)9-11/h11H,1-6H2 |
InChI-Schlüssel |
FXXSHOMPXQFYHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(=NO)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


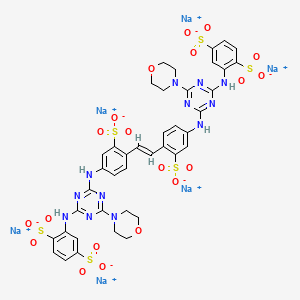

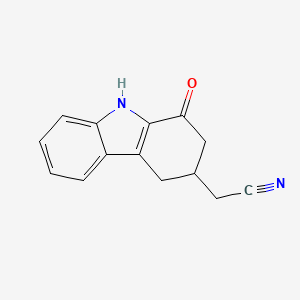
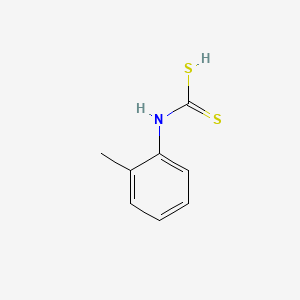

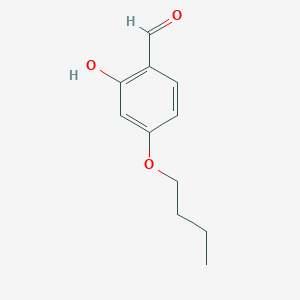
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
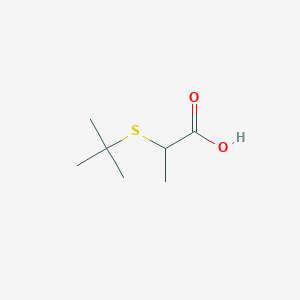

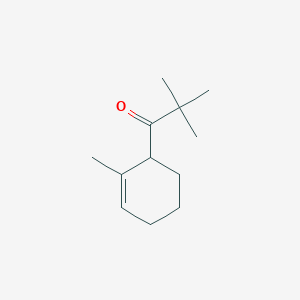
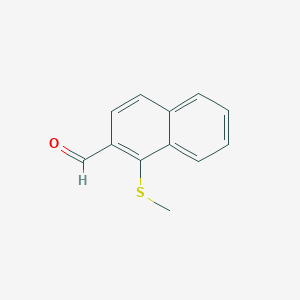
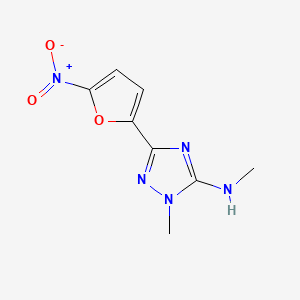
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
